molecular formula C14H6O5 B1203611 4a,9a-Epoxyanthracene-1,4,9,10-tetrone CAS No. 69448-06-2

4a,9a-Epoxyanthracene-1,4,9,10-tetrone

Cat. No. B1203611
CAS RN: 69448-06-2
M. Wt: 254.19 g/mol
InChI Key: GPBFYLLNWWODLE-UHFFFAOYSA-N
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Description

4a,9a-Epoxyanthracene-1,4,9,10-tetrone is a chemical compound that has been studied for its potential use in the synthesis of anthracyclinone . It is also known by the equivalent term EDHAHC-1,4,9,10-T .


Synthesis Analysis

The compound can be prepared by the oxidation of anthracene-1,4,9,10-tetrone with m-chloroperbenzoic acid . It has been described as a versatile synthon in anthracyclinone synthesis .


Chemical Reactions Analysis

4a,9a-Epoxyanthracene-1,4,9,10-tetrone undergoes Diels–Alder reactions with isoprene, cyclopentadiene, and cyclohexa-1,3-diene . The adducts can be transformed into the leucoquinizarins, which are potentially valuable precursors of anthracyclinone analogues .


Physical And Chemical Properties Analysis

The molecular weight of 4a,9a-Epoxyanthracene-1,4,9,10-tetrone is 254.19 . Detailed physical and chemical properties would require specific experimental data not provided in the available resources.

Safety And Hazards

Specific safety and hazard information for 4a,9a-Epoxyanthracene-1,4,9,10-tetrone is not available in the current resources. For safe handling and use, it is recommended to refer to its Safety Data Sheet (SDS) .

Future Directions

The future directions of research on 4a,9a-Epoxyanthracene-1,4,9,10-tetrone could involve exploring its potential as a synthon in the synthesis of anthracyclinone and its analogues . Further studies could also investigate its physical and chemical properties, safety profile, and potential applications in other areas of chemistry.

properties

IUPAC Name

15-oxatetracyclo[8.4.1.01,10.03,8]pentadeca-3,5,7,12-tetraene-2,9,11,14-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6O5/c15-9-5-6-10(16)14-12(18)8-4-2-1-3-7(8)11(17)13(9,14)19-14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBFYLLNWWODLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C34C(=O)C=CC(=O)C3(C2=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90989330
Record name 4a,9a-Epoxyanthracene-1,4,9,10-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90989330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4a,9a-Epoxyanthracene-1,4,9,10-tetrone

CAS RN

69448-06-2
Record name 4a,9a-Epoxy-4a,9a-dihydroanthracene-1,4,9,10-tetrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069448062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4a,9a-Epoxyanthracene-1,4,9,10-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90989330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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